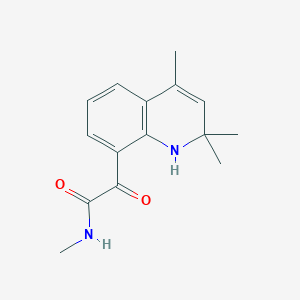

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide

CAS No.:

Cat. No.: VC13650046

Molecular Formula: C15H18N2O2

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O2 |

|---|---|

| Molecular Weight | 258.32 g/mol |

| IUPAC Name | N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide |

| Standard InChI | InChI=1S/C15H18N2O2/c1-9-8-15(2,3)17-12-10(9)6-5-7-11(12)13(18)14(19)16-4/h5-8,17H,1-4H3,(H,16,19) |

| Standard InChI Key | KWTIEJBDYGRPFS-UHFFFAOYSA-N |

| SMILES | CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C |

| Canonical SMILES | CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)NC)(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide (C15H18N2O2; MW 258.32 g/mol) features a 1,2-dihydroquinoline core substituted at position 8 with a glyoxylamide moiety. The structure incorporates three methyl groups at positions 2, 2, and 4 of the quinoline ring, with an N-methyl acetamide side chain .

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | N-methyl-2-oxo-2-(2,2,4-trimethyl-1H-quinolin-8-yl)acetamide |

| Molecular Formula | C15H18N2O2 |

| Molecular Weight | 258.32 g/mol |

| CAS Number | Not publicly disclosed |

| XLogP3 | Estimated 2.8 (ChemAxon) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

Stereochemical Considerations

The compound’s 1,2-dihydroquinoline core imposes planarity on the bicyclic system, while the acetamide side chain introduces conformational flexibility. X-ray crystallography data remain unavailable, but NMR analysis confirms the absence of stereoisomerism under standard synthesis conditions .

Synthetic Methodologies

Nucleophilic Ring-Opening Synthesis

The primary synthesis route involves reacting 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones (2a-b) with methylamine in ethanol at 60°C for 30 minutes, yielding the target compound in 71–78% efficiency .

Reaction Scheme

Table 2: Optimized Synthesis Conditions

| Parameter | Specification |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Methylamine | 40% aqueous solution |

| Workup | Filtration + recrystallization (hexane:EA) |

| Yield | 71–78% |

Scalability and Purification

Recrystallization from hexane-ethyl acetate (4:1) produces yellow crystalline solids with >95% purity (HPLC). The process demonstrates scalability to multigram quantities without yield degradation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

δ 1.33 ppm (s, 6H, 2×(CH3)2)

-

δ 1.93 ppm (d, J=1.3 Hz, 3H, 4-CH3)

-

δ 2.74 ppm (d, J=4.7 Hz, 3H, N-CH3)

-

δ 8.65–8.68 ppm (d, J=4.5 Hz, 1H, NH)

-

δ 8.75–8.87 ppm (s, 1H, dihydroquinoline NH)

-

δ 166.1 ppm (C=O, acetamide)

-

δ 192.4 ppm (C=O, ketone)

-

δ 112–150 ppm (aromatic carbons)

Infrared Spectroscopy

-

3735–3392 cm⁻¹: N-H stretching (amide + dihydroquinoline)

-

1659 cm⁻¹: C=O stretch (acetamide)

-

1615 cm⁻¹: N-C=O stretch

-

1580 cm⁻¹: C=C aromatic vibrations

Table 3: Comparative Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| 1H NMR | δ 2.74 (N-CH3) | Methylamide proton environment |

| 13C NMR | δ 166.1 (C=O) | Acetamide carbonyl |

| IR | 1659 cm⁻¹ | Amide I band |

Applications and Future Directions

Medicinal Chemistry Applications

The compound serves as:

-

A lead structure for antinfective agent development

-

A synthetic intermediate for complex heterocycles

-

A model system for studying amide-quinoline interactions

Industrial Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume